molecular formula C14H15NO2S B1451844 3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid CAS No. 1094254-38-2

3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B1451844
CAS No.: 1094254-38-2
M. Wt: 261.34 g/mol
InChI Key: MHFOEDVIUUFKCW-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core, a pyrrolidine ring, and a carboxylic acid functional group

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . Similarly, benzothiophene derivatives have been found to interact with various targets, depending on their specific structures .

Mode of Action

The mode of action of a compound depends on its specific structure and the target it interacts with. Pyrrolidine derivatives, for example, can act as agonists or antagonists at receptors, or as inhibitors or activators of enzymes . Benzothiophene derivatives can also have a variety of modes of action .

Biochemical Pathways

The biochemical pathways affected by a compound depend on its target of action. For example, if a pyrrolidine derivative acts on a receptor involved in a specific signaling pathway, it could potentially affect that pathway .

Pharmacokinetics

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its specific chemical structure. Pyrrolidine and benzothiophene derivatives, like other organic compounds, are likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .

Result of Action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, if a pyrrolidine derivative acts as an agonist at a receptor, it could potentially activate a signaling pathway, leading to a cellular response .

Action Environment

The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the activity of a compound can be affected by the pH of the environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its target .

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring is known for its ability to interact with enzymes through hydrogen bonding and hydrophobic interactions . This compound may also interact with proteins involved in signal transduction pathways, potentially affecting their activity and function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites . The compound’s structure allows it to fit into binding pockets of target proteins, leading to changes in their conformation and activity. These interactions can result in downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing cellular function . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, it may influence metabolite levels, leading to changes in cellular energy balance and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may target mitochondria or other organelles, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the formation of the benzothiophene core, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The carboxylic acid group is then introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The benzothiophene core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.

    Benzothiophene derivatives: Compounds with similar benzothiophene cores, such as benzothiophene-2-carboxylic acid.

Uniqueness

3-(Pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(17)13-11(9-15-7-3-4-8-15)10-5-1-2-6-12(10)18-13/h1-2,5-6H,3-4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFOEDVIUUFKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(SC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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